molecular formula C15H17NO2S B5723221 N-(3-ethylphenyl)-4-methylbenzenesulfonamide

N-(3-ethylphenyl)-4-methylbenzenesulfonamide

Cat. No. B5723221
M. Wt: 275.4 g/mol
InChI Key: QRRJDRYXRMQTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-4-methylbenzenesulfonamide, commonly known as EPM, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. EPM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of EPM is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
EPM has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. It has also been found to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One of the major advantages of using EPM in laboratory experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for use in cancer research. However, one of the limitations of using EPM is its potential toxicity. It has been found to be toxic to certain types of cells, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on EPM. One area of research is in the development of new cancer treatments based on EPM. Another area of research is in the development of new methods for synthesizing EPM that are more efficient and cost-effective. Additionally, there is a need for further research on the mechanism of action of EPM, as well as its potential applications in other areas of scientific research.

Synthesis Methods

EPM can be synthesized using a variety of methods, including the reaction of 3-ethylbenzenesulfonyl chloride with 4-methyl aniline in the presence of a base. Another method involves the reaction of 3-ethylbenzenesulfonyl chloride with 4-methyl aniline in the presence of a catalyst such as triethylamine.

Scientific Research Applications

EPM has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. EPM has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been found to be effective against various types of cancer, including breast, lung, and colon cancer.

properties

IUPAC Name

N-(3-ethylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-13-5-4-6-14(11-13)16-19(17,18)15-9-7-12(2)8-10-15/h4-11,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRJDRYXRMQTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.